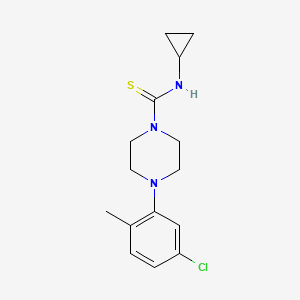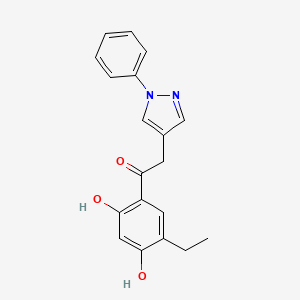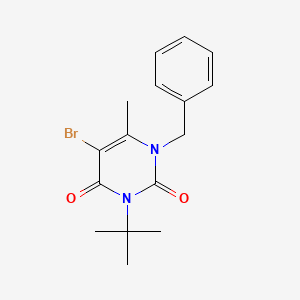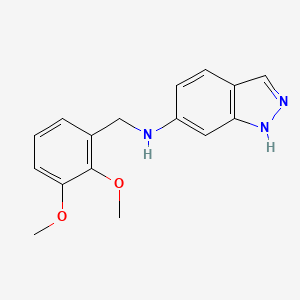
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide involves the selective inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ion channels that allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability and a reduction in seizure activity. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide in lab experiments is its selectivity for GABA aminotransferase, which allows for the specific modulation of GABA levels in the brain. However, one limitation is that this compound has a relatively short half-life and may require multiple doses to maintain therapeutic levels in the brain.
Direcciones Futuras
For research on 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide include the development of more potent and selective inhibitors of GABA aminotransferase, as well as the investigation of its potential therapeutic applications in other neurological disorders such as anxiety and depression. In addition, the use of this compound in combination with other drugs may provide synergistic effects and improve its therapeutic efficacy.
Métodos De Síntesis
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide is synthesized by reacting 2-methyl-5-chloroaniline with cyclopropyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with piperazine to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in the pathophysiology of many neurological disorders.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-11-2-3-12(16)10-14(11)18-6-8-19(9-7-18)15(20)17-13-4-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZPSZHWKHSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)



![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)